Icosapent sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Lowering Triglycerides and Cardiovascular Risk

One of the primary areas of research for Icosapent sodium is its effect on triglyceride levels. Triglycerides are a type of fat stored in the body and high levels are associated with increased risk of cardiovascular events. Studies have shown that Icosapent sodium can effectively lower triglyceride levels. The REDUCE-IT trial, a large randomized controlled trial, demonstrated that Icosapent ethyl (the acid form of Icosapent sodium) in combination with statin therapy significantly reduced cardiovascular events, including myocardial infarction, stroke, coronary revascularization, and cardiovascular death, in patients with elevated triglycerides despite optimal statin therapy ().

The mechanism by which Icosapent sodium lowers triglycerides and reduces cardiovascular risk is not fully understood, but it is thought to involve multiple factors, including:

- Decreased very-low-density lipoprotein (VLDL) production: Icosapent sodium may suppress the production of VLDLs, the main carrier of triglycerides in the bloodstream.

- Increased lipoprotein lipase activity: Lipase enzymes break down triglycerides, and Icosapent sodium may increase the activity of lipoprotein lipase, leading to enhanced triglyceride clearance from the blood.

- Reduced inflammation: Icosapent sodium may have anti-inflammatory properties that contribute to its cardiovascular benefits. ()

Other Potential Research Areas

While the primary focus of research has been on lowering triglycerides and reducing cardiovascular risk in patients with ASCVD, investigations are ongoing to explore the potential benefits of Icosapent sodium in other areas, including:

- Non-alcoholic fatty liver disease (NAFLD): Early research suggests that Icosapent sodium may improve liver function in patients with NAFLD.

- Cognitive function: Some studies have shown that Icosapent sodium may have a protective effect on cognitive decline and dementia.

- Depression: Limited research suggests a possible role for Icosapent sodium in improving symptoms of depression.

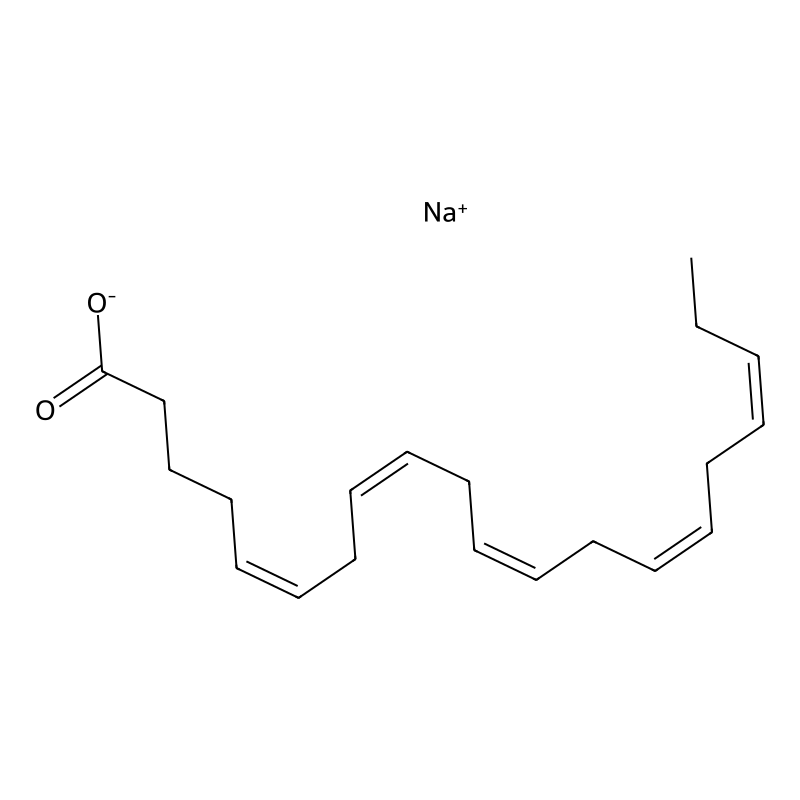

Icosapent sodium is a highly purified form of eicosapentaenoic acid, an omega-3 fatty acid primarily derived from fish oils. Its chemical structure is represented by the formula , and it is classified as a small molecule. Icosapent sodium serves as a precursor for the synthesis of various eicosanoids, specifically prostaglandin-3 and thromboxane-3, which are crucial in mediating inflammatory responses and other physiological processes . This compound has gained attention for its therapeutic potential in managing cardiovascular diseases, particularly in patients with elevated triglyceride levels despite statin therapy .

The exact mechanism of action of Icosapent sodium is still being elucidated, but several potential mechanisms are involved:

- Triglyceride reduction: Icosapent sodium may compete with saturated fatty acids for incorporation into triglycerides, leading to lower blood triglyceride levels.

- Anti-inflammatory effects: Icosapent sodium may influence the production of eicosanoids, leading to a reduction in inflammatory markers.

- Improved blood vessel function: Icosapent sodium may improve the flexibility and relaxation of blood vessels.

Case Study

The REDUCE-IT trial demonstrated that Icosapent ethyl (a similar formulation to Icosapent sodium) reduced the risk of major adverse cardiovascular events in patients with elevated triglycerides despite taking statin medication.

Icosapent sodium is generally well-tolerated, but some side effects may occur, including belching, heartburn, loose stools, and joint pain.

Safety Considerations:

- Bleeding risk: Icosapent sodium may increase bleeding time, so caution is advised if taking blood thinners.

- Pregnancy and lactation: The safety of Icosapent sodium during pregnancy and lactation is not fully established, so consult a healthcare professional before use.

The biological activity of icosapent sodium is primarily linked to its effects on lipid metabolism and inflammation. Clinical studies have demonstrated that it can significantly lower triglyceride levels and improve lipid profiles in patients with hypertriglyceridemia. Additionally, icosapent sodium exhibits anti-inflammatory properties by modulating the production of pro-inflammatory cytokines and reducing oxidative stress . Its unique mechanism of action helps stabilize atherosclerotic plaques, thereby reducing the risk of cardiovascular events such as heart attacks and strokes .

Icosapent sodium is synthesized through the ethyl esterification of eicosapentaenoic acid followed by conversion to the sodium salt form. The synthesis typically involves several steps:

- Extraction: Eicosapentaenoic acid is extracted from fish oil or algae.

- Esterification: The fatty acid is converted into its ethyl ester using ethanol and an acid catalyst.

- Sodium Salt Formation: The ethyl ester is then reacted with sodium hydroxide to form icosapent sodium.

This multi-step process ensures high purity and bioavailability of the final product, which is crucial for its therapeutic efficacy .

Icosapent sodium is primarily used in the management of cardiovascular diseases. Its main applications include:

- Lipid Management: It is effective in lowering triglyceride levels in patients with hypertriglyceridemia.

- Cardiovascular Risk Reduction: Clinical trials have shown that icosapent sodium can reduce the risk of major cardiovascular events in patients with established cardiovascular disease .

- Anti-inflammatory Therapy: Due to its anti-inflammatory properties, it may be beneficial in conditions characterized by chronic inflammation.

The compound is marketed under the brand name Vascepa and is often prescribed alongside statins for enhanced lipid control .

Several compounds are similar to icosapent sodium, particularly other omega-3 fatty acids and their derivatives. Below is a comparison highlighting their uniqueness:

| Compound | Structure | Unique Features |

|---|---|---|

| Eicosapentaenoic Acid | Naturally occurring omega-3 fatty acid; precursor to icosapent sodium. | |

| Docosahexaenoic Acid | Another omega-3 fatty acid known for brain health benefits; less effective at lowering triglycerides than eicosapentaenoic acid. | |

| Omega-3 Fatty Acids | Variable structures | General term encompassing various long-chain polyunsaturated fatty acids; includes both eicosapentaenoic acid and docosahexaenoic acid. |

| Alpha-Linolenic Acid | A plant-derived omega-3 fatty acid; less potent than eicosapentaenoic acid in cardiovascular applications. |

Icosapent sodium stands out due to its specific formulation as a sodium salt, enhancing its stability and bioavailability compared to other omega-3 fatty acids . Its clinical efficacy in reducing cardiovascular risk factors further distinguishes it from similar compounds.